4-Acetamido-2-hydroxy-5-methylaniline
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Overview
Description
4-Acetamido-2-hydroxy-5-methylaniline is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamido group, a hydroxy group, and a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-hydroxy-5-methylaniline typically involves the acylation of 2-hydroxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-Hydroxy-5-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-hydroxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-2-hydroxy-5-methylaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetamido-2-hydroxy-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-hydroxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 4-Acetamido-2-hydroxyaniline
- 4-Acetamido-5-methylaniline
- 2-Hydroxy-5-methylaniline
Comparison: 4-Acetamido-2-hydroxy-5-methylaniline is unique due to the presence of both acetamido and hydroxy groups on the aromatic ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-amino-5-hydroxy-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJGNLVIHNOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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